molecular formula C22H17N3O4S B4038447 N-(4-ethoxy-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide

N-(4-ethoxy-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide

Cat. No.: B4038447
M. Wt: 419.5 g/mol
InChI Key: WYYDNPVDNBOSDO-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.09397721 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives Development

The compound has been explored in the context of synthesizing novel heterocyclic compounds. For example, the synthesis of [1]benzothieno[2,3‐c]quinolines and related derivatives involves photocyclization and further chemical modifications to create compounds with potential pharmaceutical applications. These processes underline the versatility of quinoline derivatives in producing novel ring systems with varied biological activities (Mckenney & Castle, 1987).

Structural and Helical Studies

The design and synthesis of aromatic δ-peptides from quinoline-derived oligoamides demonstrate the structural significance of quinoline derivatives in biochemistry. The helical structures of these peptides, characterized by X-ray diffraction and NMR, highlight the compound's role in advancing the understanding of peptide structures and their potential in drug design (Jiang et al., 2003).

Pharmacological Potential

Quinoline derivatives like VX-770 (Ivacaftor) exhibit potent pharmacological effects, such as enhancing the function of specific proteins involved in genetic disorders. The discovery and development of Ivacaftor underline the therapeutic potential of quinoline derivatives in treating cystic fibrosis and related conditions (Hadida et al., 2014).

Fluorophore Development

The synthesis of quinoline-based fluorophores demonstrates their application in developing novel fluorescent compounds. These fluorophores exhibit unique photophysical properties like dual emissions and large Stokes shifts, which are significant for applications in fluorescence microscopy and molecular imaging (Padalkar & Sekar, 2014).

Antiproliferative Activity

Quinoline derivatives have shown promising antiproliferative activities against various cancer cell lines. The synthesis and testing of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have led to compounds with significant inhibitory effects on melanoma and breast cancer cell lines, highlighting the potential of quinoline derivatives in oncology research (Hung et al., 2014).

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-2-29-14-9-10-18(20(12-14)25(27)28)24-22(26)16-13-19(21-8-5-11-30-21)23-17-7-4-3-6-15(16)17/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYDNPVDNBOSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.